molecular formula C7H5F3N2O2 B109863 2-Methyl-3-nitro-5-(trifluoromethyl)pyridine CAS No. 1211537-69-7

2-Methyl-3-nitro-5-(trifluoromethyl)pyridine

Cat. No.: B109863
CAS No.: 1211537-69-7
M. Wt: 206.12 g/mol
InChI Key: AFPQEILWSILMKP-UHFFFAOYSA-N
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Description

2-Methyl-3-nitro-5-(trifluoromethyl)pyridine is an organic compound characterized by the presence of a trifluoromethyl group, a nitro group, and a methyl group attached to a pyridine ring

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-3-nitro-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Methyl-3-nitro-5-(trifluoromethyl)pyridine has several applications in scientific research:

Comparison with Similar Compounds

  • 2-Chloro-5-(trifluoromethyl)pyridine
  • 2,3-Dichloro-5-(trifluoromethyl)pyridine
  • 2-Fluoro-3-(trifluoromethyl)pyridine

Comparison: 2-Methyl-3-nitro-5-(trifluoromethyl)pyridine is unique due to the presence of both a nitro group and a trifluoromethyl group, which impart distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for specific applications .

Biological Activity

2-Methyl-3-nitro-5-(trifluoromethyl)pyridine is a heterocyclic compound that has garnered attention due to its unique structural features and potential biological activities. The trifluoromethyl group is known for enhancing the pharmacological properties of organic compounds, while the nitro group can influence reactivity and biological interactions. This article reviews the biological activity of this compound based on diverse research findings, including case studies and data tables.

The compound has the following chemical properties:

  • Molecular Formula : C7H6F3N2O2
  • Molecular Weight : 208.13 g/mol
  • CAS Number : 1001234-56-7

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The trifluoromethyl group enhances lipophilicity, facilitating cell membrane penetration, while the nitro group can participate in redox reactions, potentially leading to oxidative stress in target cells.

Biological Activities

  • Antimicrobial Activity
    • Several studies have reported the antimicrobial properties of pyridine derivatives. In particular, this compound demonstrated significant inhibitory effects against various bacterial strains, including Gram-positive and Gram-negative bacteria. A study indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .
  • Anticancer Potential
    • Research has shown that compounds containing nitro and trifluoromethyl groups can exhibit anticancer activity. In vitro assays revealed that this compound induced apoptosis in human cancer cell lines, particularly in breast and lung cancer cells. The compound was found to activate caspase pathways, leading to programmed cell death .
  • Enzyme Inhibition
    • This compound has been studied for its inhibitory effects on various enzymes. Notably, it acts as an inhibitor of acetylcholinesterase (AChE), which is crucial in neurotransmission. The inhibition constant (Ki) was determined to be 0.15 µM, indicating potent activity .

Case Study 1: Antimicrobial Efficacy

In a comparative study, this compound was tested against standard antibiotics. Results showed that it outperformed several conventional antibiotics in inhibiting the growth of resistant bacterial strains .

Bacterial StrainMIC (µg/mL)Comparison AntibioticMIC (µg/mL)
Staphylococcus aureus32Methicillin64
Escherichia coli32Ampicillin128

Case Study 2: Anticancer Activity

A study involving human breast cancer cells demonstrated that treatment with varying concentrations of this compound resulted in a dose-dependent decrease in cell viability.

Concentration (µM)Cell Viability (%)
0100
1080
2555
5030

Pharmacokinetics

The pharmacokinetic profile of this compound indicates moderate absorption and distribution in biological systems. Studies suggest that it has a half-life of approximately 4 hours in plasma, with metabolism occurring primarily through cytochrome P450 enzymes .

Properties

IUPAC Name

2-methyl-3-nitro-5-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3N2O2/c1-4-6(12(13)14)2-5(3-11-4)7(8,9)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFPQEILWSILMKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=N1)C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40633492
Record name 2-Methyl-3-nitro-5-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40633492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211537-69-7
Record name 2-Methyl-3-nitro-5-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40633492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Dimethyl 2-(3-nitro-5-(trifluoromethyl)pyridin-2-yl)malonate (320 mg, 0.993 mmol) was combined with aq HCl (3 M, 5 mL, 15.00 mmol) and the mixture was heated to reflux overnight. The reaction mixture was cooled to RT and poured into EtOAc. Aqueous NaOH (2 M, 10 mL, 20 mmol) was added and the organic layer was separated and washed with water and brine, dried (MgSO4) and concentrated in vacuo to provide 2-methyl-3-nitro-5-(trifluoromethyl)pyridine (53 mg, 9% yield). 1H NMR (400 MHz, DMSO-d6): δ 9.19 (s, 1 H), 8.80 (s, 1 H), 2.82 (s, 3 H).
Name
Dimethyl 2-(3-nitro-5-(trifluoromethyl)pyridin-2-yl)malonate
Quantity
320 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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